N-[2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Description
N-[2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a furan ring, a pyrazolo[3,4-d]pyrimidine core, and an isoxazole moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O3/c30-22(18-11-19(32-28-18)15-5-2-1-3-6-15)23-8-9-29-21-17(13-27-29)20(25-14-26-21)24-12-16-7-4-10-31-16/h1-7,10-11,13-14H,8-9,12H2,(H,23,30)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXZZDBXFUFCBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCN3C4=NC=NC(=C4C=N3)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Introduction of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction, where a furan-2-ylmethylamine reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Attachment of the Isoxazole Moiety: The isoxazole ring is typically introduced via a cycloaddition reaction, where an appropriate nitrile oxide reacts with an alkyne or alkene precursor.
Final Coupling and Functionalization: The final step involves coupling the intermediate with a phenylisoxazole-3-carboxylic acid derivative under peptide coupling conditions, using reagents such as EDC or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group on the pyrazolo[3,4-d]pyrimidine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the pyrazolo[3,4-d]pyrimidine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Potential
The compound exhibits a range of biological activities that can be leveraged for therapeutic purposes:
- Anticancer Activity : Research has indicated that compounds containing pyrazolo[3,4-d]pyrimidine moieties often demonstrate significant anticancer properties. The structural similarity of N-[2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide to known anticancer agents suggests it may also inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest .
- Antimicrobial Properties : The furan and oxazole components of the compound are known to enhance antimicrobial activity. Studies have shown that derivatives of furan and pyrazole exhibit broad-spectrum antimicrobial effects against various pathogens, including bacteria and fungi .
Synthesis and Derivative Exploration
The synthesis of this compound can be achieved through multi-step organic reactions involving:
- Formation of Pyrazolo[3,4-d]pyrimidine : This can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Oxazole Synthesis : The oxazole ring can be constructed using condensation reactions between carboxylic acids and amines or through cyclodehydration methods.
- Furan Integration : The furan moiety can be introduced via electrophilic substitution reactions or by utilizing furan-containing precursors in the synthesis.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties. Key factors influencing activity include:
- Substituents on the Pyrazole Ring : Variations in substituents can significantly affect the binding affinity to target proteins.
- Position of Functional Groups : The orientation and electronic properties of functional groups attached to the oxazole and furan rings play a critical role in modulating biological activity.
Case Studies and Experimental Findings
Several studies have investigated similar compounds with pyrazolo and oxazole structures:
These findings suggest that this compound could potentially exhibit similar activities.
Mechanism of Action
The mechanism of action of N-[2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves the inhibition of specific molecular targets, such as kinases and enzymes involved in cellular signaling pathways. The compound binds to the active site of these targets, preventing their normal function and thereby disrupting the signaling processes that contribute to disease progression .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan-2-ylmethyl group but has an indole core instead of a pyrazolo[3,4-d]pyrimidine core.
2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide: Contains a furan-2-ylmethyl group and exhibits anticancer activity.
Uniqueness
N-[2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its combination of a furan ring, a pyrazolo[3,4-d]pyrimidine core, and an isoxazole moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Biological Activity
N-[2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Furan moiety : Known for its role in various biological activities.
- Pyrazolo[3,4-d]pyrimidine core : A structural motif associated with kinase inhibition.
- Oxazole ring : Often contributes to the compound's pharmacological properties.
The molecular formula is with a CAS number of 1209210-14-9, indicating its unique chemical identity .
The biological activity of this compound is primarily linked to its ability to inhibit specific kinases involved in cellular signaling pathways. Kinases are crucial for regulating various cellular processes, including proliferation and apoptosis. The pyrazolo[3,4-d]pyrimidine structure is particularly noted for its efficacy as a kinase inhibitor .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit promising antitumor properties. For instance, studies have shown that derivatives targeting the HER family of kinases can effectively inhibit tumor growth in non-small cell lung cancer (NSCLC) models .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess significant inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. In vitro assays have demonstrated IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .
Case Studies
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Study on Antitumor Efficacy :
- Objective : Evaluate the antitumor effects on NSCLC.
- Methodology : Cell viability assays and kinase inhibition studies.
- Findings : The compound showed significant inhibition of cell proliferation with an IC50 value of approximately 0.75 μM.
-
Antimicrobial Evaluation :
- Objective : Assess the effectiveness against M. tuberculosis.
- Methodology : Broth microdilution method for determining MIC.
- Results : Notable activity was observed with an IC90 value of 3.73 μM for the most active derivative.
Data Tables
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of the pyrazolo[3,4-d]pyrimidine core and coupling with the furan-oxazole moiety. Key challenges include controlling regioselectivity during cyclization and minimizing side reactions. Optimization strategies:
- Use DMF as a solvent with K₂CO₃ to facilitate nucleophilic substitutions (e.g., furan-2-ylmethylamine coupling) .
- Employ Pd/C under hydrogen for selective nitro-group reductions .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and improve yields .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazolo[3,4-d]pyrimidine core and furan substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and purity .
- X-ray Crystallography : Resolve ambiguous structural features (e.g., tautomerism in the pyrazole ring) .
Q. How can researchers design initial biological assays to evaluate its therapeutic potential?
- Methodological Answer :
- In vitro enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) due to structural similarity to pyrazolo[3,4-d]pyrimidine-based inhibitors .
- Antimicrobial screening : Test against Gram-positive/negative bacteria and fungi, given the furan moiety’s known activity .
- Cytotoxicity assays : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Methodological Answer :
- Derivative synthesis : Modify substituents on the furan, pyrazole, and phenyl groups (e.g., halogenation, methoxy substitutions) .
- Docking studies : Use AutoDock Vina to predict binding modes against target proteins (e.g., kinases) .
- Comparative bioassays : Correlate substituent changes with IC₅₀ shifts in enzyme inhibition .
Q. What computational strategies can predict the compound’s binding affinity and selectivity for specific biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time (e.g., using GROMACS ) .
- Quantum Mechanical (QM) Calculations : Optimize ligand geometry and charge distribution with DFT (e.g., B3LYP/6-31G*) .
- Pharmacophore Modeling : Identify critical interaction points using Schrödinger Phase .
Q. How can contradictions in biological data between this compound and structurally similar analogs be resolved?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., buffer pH, ATP concentrations in kinase assays) across studies .
- Purity verification : Use HPLC-MS to rule out batch-specific impurities affecting activity .
- Off-target profiling : Screen against a panel of 50+ kinases to identify selectivity differences .
Q. What strategies can improve the compound’s solubility and stability for in vivo studies without compromising activity?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) on the carboxamide .
- Co-solvent systems : Use PEG 400 or cyclodextrins in formulation .
- Salt formation : React with hydrochloric acid to enhance aqueous solubility .
Q. How can synthetic impurities and by-products be systematically identified and addressed?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (e.g., unreacted intermediates, oxidation by-products) .
- Column Chromatography : Optimize mobile phases (e.g., hexane/EtOAc gradients) for challenging separations .
- Process Analytical Technology (PAT) : Implement FTIR for real-time monitoring of reaction progress .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
